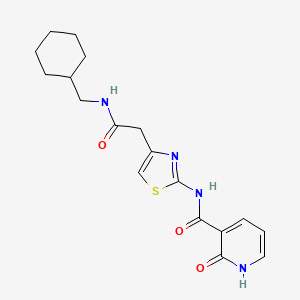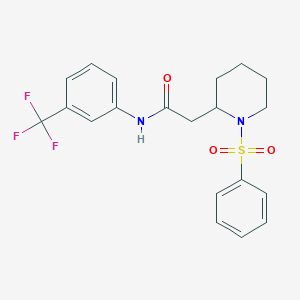
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to have potent inhibitory effects on various kinases, including interleukin-2 inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3), all of which are involved in the development and progression of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of derivatives, including 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have been synthesized and explored for their biological activities. These compounds have shown promise in several areas of research, particularly in enzyme inhibition and antimicrobial studies:
Enzyme Inhibition : Derivatives have been synthesized and tested against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), displaying promising inhibitory activity. This suggests potential for therapeutic applications in conditions associated with enzyme dysfunction, such as Alzheimer's disease or inflammatory diseases (Khalid et al., 2014); (Khalid, 2012).
Antibacterial Activity : Some derivatives have been evaluated for their antibacterial potential against various bacterial strains, showing moderate to high activity. This indicates the potential use of these compounds in the development of new antibacterial agents (Iqbal et al., 2017); (Khalid et al., 2016).
Theoretical and Computational Studies
- Molecular Docking and Theoretical Calculations : Theoretical investigations, including computational calculations and molecular docking studies, have been conducted on sulfonamide derivatives to explore their reactivity and binding affinities. These studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for the design of more potent derivatives (Fahim & Ismael, 2021).
Anticancer Activity
- Evaluation Against Cancer Cell Lines : Some derivatives have been tested for their anticancer activity against various cancer cell lines, showing potential as leads for the development of new cancer therapies. The ability to inhibit the growth of cancer cells highlights the therapeutic potential of these compounds in oncology (Al-Said et al., 2011).
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)15-7-6-8-16(13-15)24-19(26)14-17-9-4-5-12-25(17)29(27,28)18-10-2-1-3-11-18/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKKHOZVWBAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2794917.png)
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)
![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)
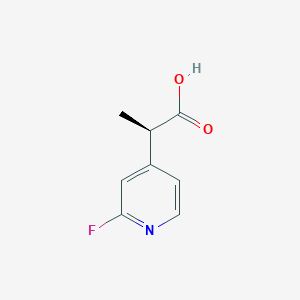

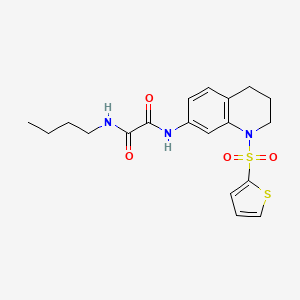
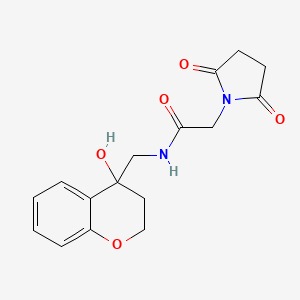
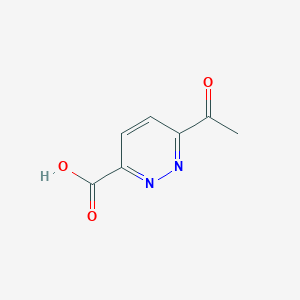
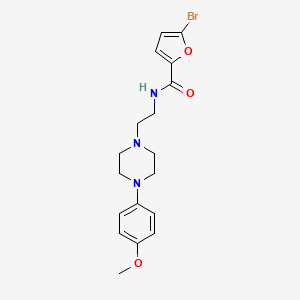
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)
![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
